![molecular formula C21H13Cl2F3N4O B2494379 N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 338415-26-2](/img/structure/B2494379.png)

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

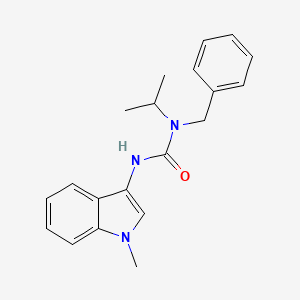

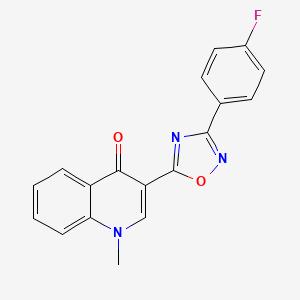

The compound mentioned belongs to a class of heterocyclic compounds that have garnered attention for their complex structures and potential applications in various fields, including medicinal chemistry and material science. The interest primarily lies in their unique chemical and physical properties, which can be tailored through specific synthesis processes.

Synthesis Analysis

The synthesis of heterocyclic compounds like imidazo[1,2-a]pyridines is an area of active research. Novel methods for their synthesis and functionalization are continually being explored, including transition metal catalysis and metal-free approaches. The synthesis often involves complex reactions tailored to introduce specific functional groups or structural features, enabling the fine-tuning of the compound's properties for desired applications (Shankar et al., 2023).

Scientific Research Applications

Synthesis and Biological Study

Research has demonstrated the synthesis of various derivatives of imidazo[1,2-a]pyridine, which includes the compound . These derivatives have shown significant antimicrobial activities against various bacterial and fungal strains. For example, a study by Ladani et al. (2009) detailed the synthesis of oxopyrimidines and thiopyrimidines derivatives of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde and their subsequent biological study, revealing notable antibacterial and antifungal activities (Ladani et al., 2009).

Structural and Vibrational Properties

The structural and vibrational properties of derivatives of imidazo[1,2-a]pyridine have been extensively studied. Chen et al. (2021) researched the crystal structure and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, providing insights into the stability and characteristic vibrational absorption bands of such compounds (Chen et al., 2021).

Antitumor Activities

There has been notable research into the antitumor activities of imidazo[1,2-a]pyridine derivatives. For instance, a study by Chena et al. (2022) investigated the synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, finding that these compounds exhibit excellent anticancer activity against certain cancer cell lines (Chena et al., 2022).

Novel Scaffold Development for Pharmaceuticals

Research has also been conducted on developing novel scaffold structures for pharmaceutical applications using imidazo[1,2-a]pyridine derivatives. Gong et al. (2010) identified a novel hit core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives, showing potential as glucagon-like peptide 1 receptor agonists, which could be significant in treating diabetes (Gong et al., 2010).

Mechanism of Action

While the specific mechanism of action for “N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N’-[3-(trifluoromethyl)phenyl]urea” is not mentioned in the sources, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

1-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2F3N4O/c22-15-7-6-12(9-16(15)23)18-11-27-19-17(5-2-8-30(18)19)29-20(31)28-14-4-1-3-13(10-14)21(24,25)26/h1-11H,(H2,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFNYZQEPBVQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)

![1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2494314.png)

![N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2494315.png)

![3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494316.png)